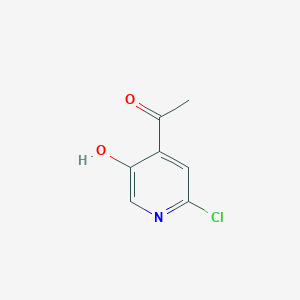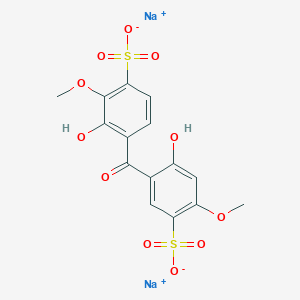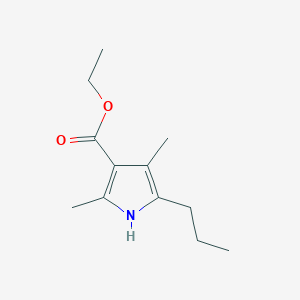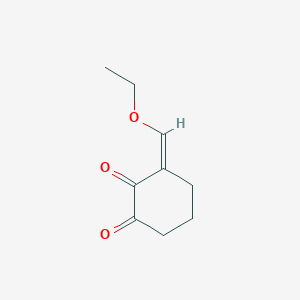![molecular formula C12H24INO3 B13076940 tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate](/img/structure/B13076940.png)
tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate is a synthetic organic compound with the molecular formula C12H24INO3 and a molecular weight of 357.23 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with an appropriate iodinated intermediate under controlled conditions . The reaction conditions often involve the use of solvents such as 1,4-dioxane and bases like cesium carbonate (Cs2CO3) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions with various aryl halides.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate has several scientific research applications:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use this compound to develop and study potential pharmaceutical agents.
Biology: It may be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary based on the specific application and the structure of the compound .
Comparison with Similar Compounds
tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: Used in similar synthetic applications but lacks the iodinated group, making it less reactive in certain substitution reactions.
tert-Butyl iodide: Another iodinated compound but with a simpler structure, used in different types of chemical reactions.
N-Boc-ethanolamine: A related compound with a different functional group, used in the synthesis of various organic molecules.
These comparisons highlight the unique reactivity and applications of this compound in research and industrial settings.
Properties
Molecular Formula |
C12H24INO3 |
|---|---|
Molecular Weight |
357.23 g/mol |
IUPAC Name |
tert-butyl N-(3-iodo-2-methyl-2-propan-2-yloxypropyl)carbamate |
InChI |
InChI=1S/C12H24INO3/c1-9(2)16-12(6,7-13)8-14-10(15)17-11(3,4)5/h9H,7-8H2,1-6H3,(H,14,15) |
InChI Key |
BGFWWNPUPGZLFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C)(CNC(=O)OC(C)(C)C)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


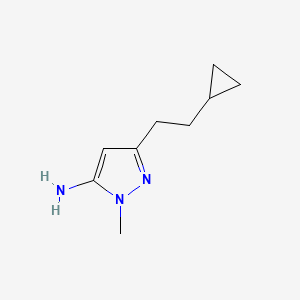
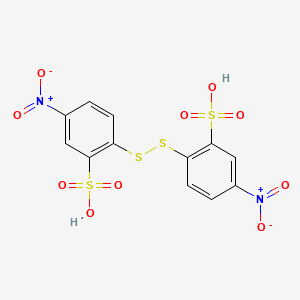
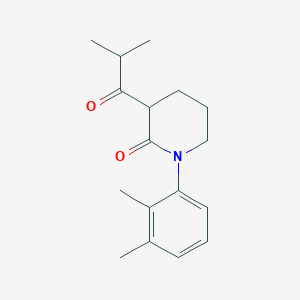
![1-{[(3,4,5-Trifluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13076868.png)
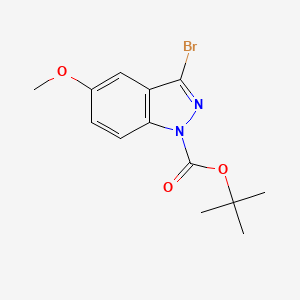
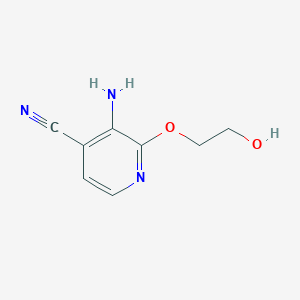
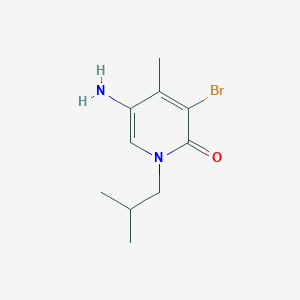
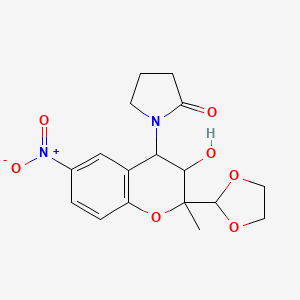
![1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13076916.png)
![1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13076917.png)
